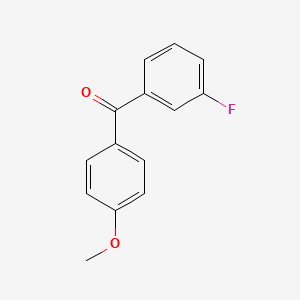

(3-Fluorophenyl)(4-methoxyphenyl)methanone

Descripción general

Descripción

(3-Fluorophenyl)(4-methoxyphenyl)methanone is an organic compound with the molecular formula C14H11FO2 It is a member of the methanone family, characterized by the presence of a ketone group flanked by two aromatic rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 3-fluorobenzoyl chloride and 4-methoxytoluene.

Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using dichloromethane as the solvent. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: The 3-fluorobenzoyl chloride is added dropwise to a solution of 4-methoxytoluene and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: (3-Fluorophenyl)(4-methoxyphenyl)carboxylic acid.

Reduction: (3-Fluorophenyl)(4-methoxyphenyl)methanol.

Substitution: Brominated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Properties

The compound has been investigated for its potential as a therapeutic agent in treating central nervous system disorders. Specifically, it has shown promise as a serotonin and norepinephrine reuptake inhibitor (SNRI), which can be beneficial in treating conditions such as depression, anxiety disorders, and obsessive-compulsive disorder. Research indicates that derivatives of this compound may enhance the efficacy of existing antidepressants by improving their pharmacokinetic properties .

Pharmaceutical Formulations

(3-Fluorophenyl)(4-methoxyphenyl)methanone is also utilized in the formulation of pharmaceutical compositions. Its ability to form stable salts with various acids enhances its solubility and bioavailability, making it an attractive candidate for drug development . The synthesis of these salts can be optimized to achieve desired melting points and stability profiles, which are critical for effective drug delivery systems .

Material Science

Polymer Chemistry

In material science, this compound has been explored as a precursor for the synthesis of functional polymers. Its fluorinated structure imparts unique properties such as chemical inertness and thermal stability, making it suitable for high-performance applications. These polymers can be used in coatings, adhesives, and composite materials that require enhanced durability and resistance to environmental degradation .

Fluorinated Coatings

The compound's fluorinated nature allows it to be incorporated into coatings that exhibit low surface energy, resulting in water-repellent and stain-resistant surfaces. Such coatings are valuable in industries ranging from automotive to consumer goods, where maintaining surface integrity is crucial .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling reactions, including Suzuki and Heck reactions. These reactions are fundamental in constructing diverse organic frameworks that are essential in pharmaceutical research and agrochemical development .

Reactivity Studies

The compound's reactivity profile has been studied to understand its behavior under different conditions. For instance, its electrophilic nature allows it to participate in nucleophilic substitution reactions, which can be harnessed to modify its structure for specific applications .

Mecanismo De Acción

The mechanism of action of (3-Fluorophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparación Con Compuestos Similares

Similar Compounds

(4-Fluorophenyl)(4-methoxyphenyl)methanone: Similar structure but with the fluorine atom in a different position.

(3-Fluorophenyl)(4-fluorophenyl)methanone: Contains two fluorine atoms on the aromatic rings.

(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Features a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

(3-Fluorophenyl)(4-methoxyphenyl)methanone is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

(3-Fluorophenyl)(4-methoxyphenyl)methanone, also known by its chemical structure C14H11FO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a methoxy group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H11FO2

- Molecular Weight : 232.24 g/mol

- SMILES Notation : Cc1ccc(cc1)C(=O)c2cc(cc(c2)F)OC

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. Similar compounds have shown efficacy against various bacterial strains, indicating a possible broad-spectrum antimicrobial effect .

- Antioxidant Properties : The presence of methoxy and fluorine substituents may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (breast cancer) cells, suggesting potential applications in cancer therapy .

Anticancer Activity

A study assessed the cytotoxic effects of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. Results indicated that this compound significantly reduced cell viability in both cell lines, with IC50 values demonstrating higher potency against U-87 cells compared to MDA-MB-231 cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (3-F)(4-M) | U-87 | 12.33 ± 3.06 |

| (3-F)(4-M) | MDA-MB-231 | 22.01 ± 3.35 |

Antioxidant Activity

The antioxidant activity was evaluated using the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging ability, comparable to established antioxidants like ascorbic acid.

Case Studies

- Study on Antimicrobial Properties : A research team explored the antimicrobial efficacy of various derivatives of phenylmethanones, including this compound. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Cytotoxicity Assessment : In a comparative study involving several phenylmethanone derivatives, this compound was found to be one of the most effective compounds against cancer cell lines, leading to further investigations into its mechanism of action and structure-activity relationships (SAR) .

Propiedades

IUPAC Name |

(3-fluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNPLRRABKSPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541585 | |

| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96719-99-2 | |

| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.